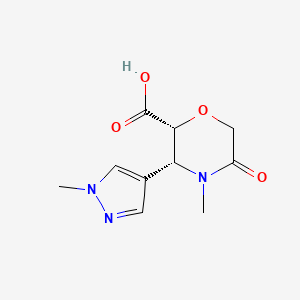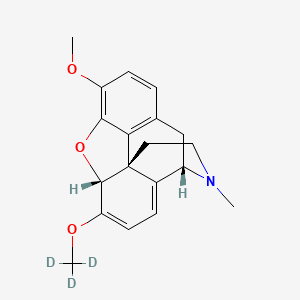
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a complex organic compound with a unique structure that includes a morpholine ring, a pyrazole moiety, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the pyrazole moiety, and the final carboxylation step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rac-(2r,3r)-3-(1-methyl-1h-pyrazol-4-yl)oxolane-2-carboxylic acid
- Rac-(2r,3r)-2-(1-methyl-1h-pyrazol-4-yl)oxane-3-carbohydrazide
- Rac-(2r,3r)-2-(1-methyl-1h-pyrazol-4-yl)oxolane-3-carbaldehyde
Uniqueness
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H13N3O4 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-12-4-6(3-11-12)8-9(10(15)16)17-5-7(14)13(8)2/h3-4,8-9H,5H2,1-2H3,(H,15,16)/t8-,9-/m1/s1 |
InChI-Schlüssel |
TYPXYIYBVZHYKW-RKDXNWHRSA-N |
Isomerische SMILES |
CN1C=C(C=N1)[C@@H]2[C@@H](OCC(=O)N2C)C(=O)O |
Kanonische SMILES |
CN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)

![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
